molecular formula C13H18F3N3 B13910143 4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline

4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B13910143
M. Wt: 273.30 g/mol
InChI Key: QNDBTERMWWFSQW-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of anilines Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as 2,4-dimethylchloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Coupling with Aniline: The final step involves coupling the piperazine derivative with an aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development due to its pharmacokinetic properties.

    Industry: Application in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the piperazine ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)benzene
  • 4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)phenol
  • 4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)pyridine

Uniqueness

4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is unique due to the specific combination of the trifluoromethyl group and the piperazine ring, which can impart distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can be leveraged in the design of novel therapeutic agents with improved efficacy and safety profiles.

Properties

Molecular Formula

C13H18F3N3

Molecular Weight

273.30 g/mol

IUPAC Name

4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C13H18F3N3/c1-9-8-18(2)5-6-19(9)12-4-3-10(17)7-11(12)13(14,15)16/h3-4,7,9H,5-6,8,17H2,1-2H3

InChI Key

QNDBTERMWWFSQW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=C2)N)C(F)(F)F)C

Origin of Product

United States

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